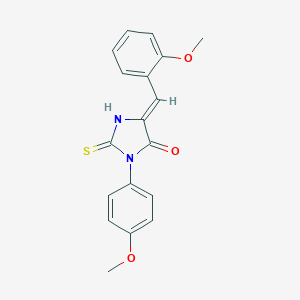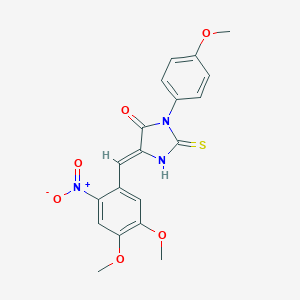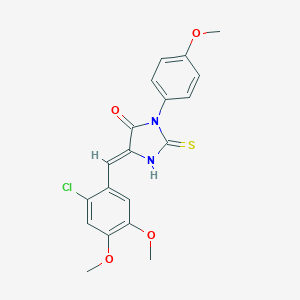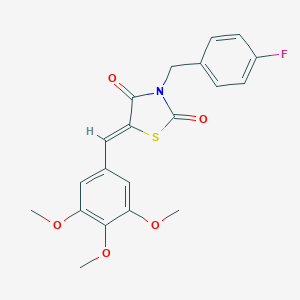![molecular formula C32H20N4O4S B307059 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B307059.png)
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is not fully understood. However, studies have suggested that the compound may induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. In organic electronics, the compound acts as a hole-transporting material, facilitating the movement of positive charge carriers through the device.
Biochemical and Physiological Effects:
Studies have shown that the compound has low toxicity and does not exhibit significant adverse effects on normal cells. In cancer cells, the compound has been shown to induce apoptosis, leading to cell death. In organic electronics, the compound has been shown to improve the performance of devices by facilitating charge transport.
実験室実験の利点と制限
The compound has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, the compound has limitations, including its limited solubility in certain solvents and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate. In medicinal chemistry, further studies are needed to fully understand the compound's mechanism of action and to optimize its anticancer activity. In materials science, the compound can be used as a building block for the synthesis of novel materials with improved optoelectronic properties. In organic electronics, further studies are needed to optimize the performance of devices that use the compound as a hole-transporting material.
In conclusion, 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
合成法
The synthesis of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenol in the presence of a base to yield the desired compound.
科学的研究の応用
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, the compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In materials science, the compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. In organic electronics, the compound has been used as a hole-transporting material in organic light-emitting diodes.
特性
製品名 |
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2,3-diphenylquinoxaline-6-carboxylate |
|---|---|
分子式 |
C32H20N4O4S |
分子量 |
556.6 g/mol |
IUPAC名 |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C32H20N4O4S/c37-29-24(30(38)36-32(41)35-29)17-19-11-14-23(15-12-19)40-31(39)22-13-16-25-26(18-22)34-28(21-9-5-2-6-10-21)27(33-25)20-7-3-1-4-8-20/h1-18H,(H2,35,36,37,38,41) |
InChIキー |
KJEFMGQAVRDSDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C5C(=O)NC(=S)NC5=O)N=C2C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C5C(=O)NC(=S)NC5=O)N=C2C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)
![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)


![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)

![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)

![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)

